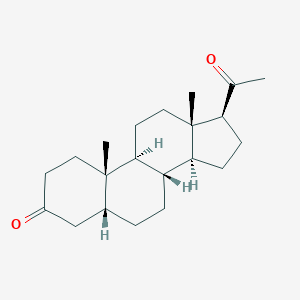

5beta-Pregnane-3,20-dione

Descripción

Propiedades

IUPAC Name |

(5R,8R,9S,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h14,16-19H,4-12H2,1-3H3/t14-,16+,17-,18+,19+,20+,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMRPGKVKISIQBV-XWOJZHJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CCC(=O)C4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00878589 | |

| Record name | PREGNANE-3,20-DIONE, (5.BETA.)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00878589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128-23-4 | |

| Record name | 5β-Dihydroprogesterone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,20-Pregnanedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000128234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,20-Pregnanedione | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07557 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 5.beta.-Dihydroprogesterone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82868 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | PREGNANE-3,20-DIONE, (5.BETA.)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00878589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,20-PREGNANEDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/105J2Q45A0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mecanismo De Acción

Target of Action

5beta-Pregnane-3,20-dione, also known as 5β-DHP or pregnanedione, primarily targets several receptors and enzymes in the human body. These include:

These targets play crucial roles in various biological processes, including gene expression, metabolic regulation, and steroid biosynthesis.

Mode of Action

This compound interacts with its targets in several ways. It acts as a positive allosteric modulator of the GABA A receptor and a negative allosteric modulator of the GABA A -rho receptor. It also binds and transactivates the retinoic acid response elements that control the expression of certain genes. Furthermore, it has been found to act as an agonist of the pregnane X receptor (PXR), albeit weakly.

Biochemical Pathways

This compound is an endogenous neurosteroid and an intermediate in the biosynthesis of pregnanolone and epipregnanolone from progesterone. It is synthesized from progesterone by the enzyme 5β-reductase. The compound’s interactions with its targets can affect various biochemical pathways, leading to downstream effects on gene expression, metabolic regulation, and more.

Análisis Bioquímico

Biochemical Properties

5beta-Pregnane-3,20-dione is synthesized from progesterone by the enzyme 5β-reductase. It interacts with various enzymes and proteins, including the GABA A receptor, where it acts as a positive allosteric modulator. It also acts as a negative allosteric modulator of the GABA A -rho receptor.

Cellular Effects

This compound has been found to possess anesthetic, anxiolytic, and antinociceptive effects. It also regulates uterine contractility through activation of the pregnane X receptor (PXR).

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It acts as an agonist of the PXR. It also directly binds to and antagonizes the oxytocin receptor at nanomolar concentrations.

Dosage Effects in Animal Models

This compound has been shown to possess tocolytic effects in animals

Actividad Biológica

5β-Pregnane-3,20-dione, also known as 5β-dihydroprogesterone (5β-DHP), is a steroid compound with significant biological activity. It is primarily recognized as an endogenous neurosteroid and an intermediate in the biosynthesis of other steroid hormones. This article explores its biological activities, mechanisms of action, and relevant research findings.

5β-Pregnane-3,20-dione is classified under gluco/mineralocorticoids and progestogens. Its structure is based on a hydroxylated prostane moiety, making it a steroid lipid molecule. The compound is practically insoluble in water and exhibits weak acidic properties, with a pKa indicating its low ionization in physiological conditions .

GABA Receptor Modulation

5β-DHP acts as a positive allosteric modulator of the GABA receptor, albeit with lower affinity compared to other metabolites like allopregnanolone. This modulation results in anxiolytic, anesthetic, and antinociceptive effects. Additionally, it serves as a negative allosteric modulator of the GABA-rho receptor .

Pregnane X Receptor (PXR) Agonism

The compound has been identified as a weak agonist of the pregnane X receptor (PXR), which plays a crucial role in regulating drug metabolism and transport. Although its efficacy is significantly low (EC50 >10,000 μM), this interaction suggests potential implications in drug interactions and metabolic processes .

Oxytocin Receptor Interaction

Research indicates that 5β-DHP may bind to and antagonize the oxytocin receptor at nanomolar concentrations. This action could contribute to its role in maintaining pregnancy by influencing uterine contractility .

Biological Activities

-

Hormonal Effects

- Progestogenic Activity : 5β-DHP exhibits very weak affinity for the progesterone receptor (approximately 1.2% of that of progesterone), indicating limited progestogenic activity .

- Tocolytic Effects : It has been shown to possess tocolytic effects in animal models, potentially mediated through PXR activation .

- Neuroactive Properties

- Erythropoietic Activity

Case Studies

- Study on Oxytocin Receptor Antagonism : One study found that 5β-DHP directly antagonized the oxytocin receptor at low concentrations, which may be crucial for understanding its role in reproductive physiology. However, subsequent studies have failed to replicate these findings, indicating a need for further investigation into this mechanism .

- Erythropoietic Assay : In cooperative erythropoietic assays involving several steroid metabolites, 5β-DHP showed significant increases in iron incorporation into erythrocytes when compared to other steroids like testosterone and 5α-dihydrotestosterone .

Summary of Biological Activities

| Biological Activity | Description |

|---|---|

| GABA Receptor Modulation | Positive allosteric modulator; anxiolytic and anesthetic effects |

| PXR Agonism | Weak agonist; implications for drug metabolism |

| Oxytocin Receptor Interaction | Potential antagonist; may influence uterine contractility |

| Erythropoietic Activity | Enhances iron incorporation; supports hematopoiesis |

Aplicaciones Científicas De Investigación

Biological Role and Mechanism of Action

5beta-Pregnane-3,20-dione serves as a metabolite of progesterone and has been shown to interact with various receptors in the human body. Its mechanism of action primarily involves modulation of the central nervous system (CNS) and hormonal pathways.

Neurobiology

Research indicates that 5β-DHP may influence brain function by modulating the activity of neurotransmitters. A study highlighted that concentrations of this compound were significantly higher in fertile women during the luteal phase compared to postmenopausal controls, suggesting its potential role in mood regulation and neuroprotection during the menstrual cycle .

Reproductive Health

In reproductive biology, 5β-DHP is recognized for its involvement in pregnancy maintenance and menstrual cycle regulation. It acts on myometrial tissues by binding to oxytocin receptors, which may affect uterine contractions during labor . This property positions it as a candidate for therapeutic interventions in preterm labor scenarios.

Antiviral Properties

Recent studies have explored the antiviral potential of 5β-DHP against various pathogens. For instance, its binding affinity to envelope proteins of White Spot Syndrome Virus (WSSV) suggests it could serve as a broad-spectrum antiviral agent . This application could be pivotal in aquaculture and virology research.

Hormonal Treatments

Given its structural similarity to progesterone, 5β-DHP has been investigated for use in hormonal therapies. Its ability to stabilize hormone levels makes it a potential candidate for treating conditions like premenstrual syndrome (PMS) or hormone replacement therapy (HRT) in menopausal women.

Case Studies and Research Findings

The following table summarizes key research findings related to the applications of this compound:

Análisis De Reacciones Químicas

Enzymatic Oxidation by 3β-Hydroxy-5β-Steroid Dehydrogenase

This enzyme catalyzes the oxidation of 3β-hydroxy-5β-pregnane-20-one to 5β-pregnan-3,20-dione, using NADP⁺ as a cofactor.

Reaction:

This reaction is critical in steroid hormone metabolism, facilitating the conversion of hydroxylated precursors into ketosteroids .

Role in the Androgen Backdoor Pathway

5β-DHP is implicated in alternative steroidogenic routes, bypassing traditional intermediates like testosterone. In this pathway, 17α-hydroxyprogesterone (17-OHP) undergoes 5β-reduction to form 17α-hydroxy-dihydroprogesterone (17-OH-DHP), a precursor to dihydrotestosterone (DHT) .

Reaction Sequence:

- Further reductions and hydroxylations yield DHT.

| Pathway Feature | Detail |

|---|---|

| Key Intermediate | 17-OH-DHP |

| Enzymes Involved | SRD5A1 (confirmed), SRD5A2 (potential) |

| Biological Context | Fetal development, androgen-sensitive tissues |

| Key Reference |

This pathway highlights 5β-DHP's role in modulating androgen levels independently of classical routes .

Hydroxylation and Further Metabolism

5β-DHP undergoes hydroxylation at positions 11β and 21 to form intermediates in corticosteroid biosynthesis.

Reaction:

This product is subsequently converted to tetrahydrocorticosterone via 3α-hydroxysteroid dehydrogenase .

Comparative Reactivity in Analytical Assays

5β-DHP exhibits distinct reactivity profiles compared to its 5α counterpart:

These differences underscore the importance of stereochemistry in analytical detection .

Interaction with Steroid Receptors

Though primarily a metabolic intermediate, 5β-DHP binds weakly to progesterone receptors (PRs) and modulates neurosteroid pathways:

| Receptor | Affinity | Biological Effect |

|---|---|---|

| Progesterone Receptor | Low | Limited transcriptional activity |

| Serotonergic Neurons | Indirect modulation | Alters firing rates in dorsal raphe |

In male rats, chronic 5β-DHP administration increased serotonin neuronal activity, suggesting neuroactive properties .

Key Research Findings

- Species-Specific Metabolism : In pregnant mares, 5β-DHP levels remain stable or increase during late gestation, unlike progesterone, which declines .

- Enzymatic Efficiency : Human SRD5A1 and SRD5A2 show comparable activity in reducing 17-OHP to 17-OH-DHP, though tissue-specific expression influences pathway dominance .

- Analytical Challenges : 5β-DHP’s structural features complicate detection via standard chromatographic methods, necessitating advanced techniques like GC-MS .

Comparación Con Compuestos Similares

Progesterone (Pregn-4-ene-3,20-dione)

- Structure : Progesterone (CAS 57-83-0) differs from 5β-Pregnane-3,20-dione by the presence of a double bond at C4-C5 (Δ⁴ configuration) and lacks the 5β-hydrogen .

- Molecular Weight : 314.45 g/mol .

- Biological Activity: Primary female sex hormone involved in menstrual cycle regulation and pregnancy . In Subergorgia species, progesterone exhibits potent antilarval and antibacterial activity compared to 5β-Pregnane-3,20-dione .

5α-Pregnane-3,20-dione

- Structure : Stereoisomer of 5β-Pregnane-3,20-dione, differing in the hydrogen configuration at C5 (5α vs. 5β) .

- Molecular Weight : 316.48 g/mol (same as 5β isomer).

- Biological Activity: Co-isolated with progesterone in human pregnancy plasma, with both compounds increasing significantly after the 32nd week of gestation .

5β-Dihydroprogesterone (5β-Pregnane-3,20-dione)

- Synonym: 5β-Pregnane-3,20-dione itself .

- GABA Receptor Modulation: Inhibits GABA-C (rho1) receptor currents at high concentrations (>10 μM), contrasting with 5α-pregnane derivatives (e.g., allopregnanolone), which potentiate GABA-A receptors . Directly activates GABA-A receptors in bovine chromaffin cells, enhancing chloride ion influx .

3α-Hydroxy-5β-pregnan-20-one (Pregnanolone)

- Structure : Contains a 3α-hydroxyl group instead of a ketone at C3 .

- Molecular Weight : 320.51 g/mol .

- Biological Activity: Potentiates GABA-A receptors but inhibits GABA-C receptors, similar to 5β-Pregnane-3,20-dione . Classified as a suspected carcinogen (H351) under the GHS system, requiring stringent handling protocols .

5α-Pregnane-3α,20α-diol

- Structure : Reduced form of 5α-Pregnane-3,20-dione with hydroxyl groups at C3 and C20 .

- Molecular Weight : 320.51 g/mol .

- Biological Activity: Progesterone metabolite that increases intracellular calcium levels in human platelets, a mechanism distinct from 5β-Pregnane-3,20-dione’s GABAergic activity . Non-neuroactive and primarily involved in steroid hormone metabolism .

Structural and Functional Comparison Table

Key Research Findings

- Stereochemical Impact on GABA Receptors: The 5β configuration in 5β-Pregnane-3,20-dione confers inhibitory effects on GABA-C receptors, whereas 5α-pregnane derivatives (e.g., allopregnanolone) enhance GABA-A receptor activity .

- Metabolic Pathways : 5β-Pregnane-3,20-dione is a downstream metabolite of progesterone, synthesized via 5β-reductase in the brain and liver .

Métodos De Preparación

Enzyme Sources and Reaction Conditions

Key Reaction Parameters

-

Substrate : Progesterone (0.3 mM final concentration)

-

Cofactor : NADPH-regenerating system (1.1 mM glucose 6-phosphate, 6.4 mM NADP⁺, 4.2 nkat glucose-6-phosphate dehydrogenase)

-

Temperature : Room temperature (23°C)

-

Duration : 4 hours

Optimization of Enzymatic Conversion

Chemical Synthesis Approaches

Reduction of Progesterone with Stereoselective Catalysts

Chemical synthesis of 5β-pregnane-3,20-dione requires selective reduction of progesterone’s Δ⁴ bond while controlling the C5 stereochemistry. Although limited by stereochemical challenges, classical methods employ catalytic hydrogenation or hydride donors under controlled conditions:

Representative Protocol

-

Substrate : Progesterone (1.0 mmol)

-

Catalyst : Palladium on carbon (Pd/C, 10% w/w)

-

Solvent : Ethanol (anhydrous)

-

Pressure : 50 psi H₂

-

Temperature : 25°C

-

Duration : 12 hours

This method yields a mixture of 5α- and 5β-pregnane-3,20-dione, necessitating chromatographic separation. The 5β isomer is typically isolated in 30–40% yield, with the 5α isomer predominating due to thermodynamic stability.

Microbial Biocatalysis

Whole-cell biocatalysis offers an alternative to isolated enzymes. Certain Streptomyces and Rhizopus strains express 5β-steroid reductases capable of converting progesterone to 5β-pregnane-3,20-dione. For example:

| Parameter | Value |

|---|---|

| Microorganism | Rhizopus arrhizus ATCC 11145 |

| Substrate Loading | 5 g/L progesterone |

| Incubation Time | 72 hours |

| Yield | 65% |

| Purity | >90% (HPLC) |

Industrial-Scale Production Methods

Process Intensification Strategies

Industrial synthesis prioritizes cost-efficiency and yield. Continuous flow reactors (CFRs) coupled with immobilized P5βRs have been proposed to enhance throughput:

-

Enzyme Immobilization : Covalent attachment to silica nanoparticles retains >80% activity over 10 cycles.

-

Substrate Feed : Progesterone (0.5 M in tert-butanol) at 0.2 mL/min.

Purification and Quality Control

Crude reaction mixtures are purified via:

-

Liquid-Liquid Extraction : Ethyl acetate removes hydrophobic impurities.

-

Crystallization : Methanol/water (7:3 v/v) yields 95% pure crystals.

Analytical Techniques for Characterization

Chromatographic Methods

Q & A

Q. What are the key physicochemical properties of 5β-Pregnane-3,20-dione relevant to experimental handling?

The compound (CAS 128-23-4) has a molecular formula of C₂₁H₃₂O₂ , molecular weight 316.48 g/mol , and stereoisomeric identifiers (e.g., IUPAC InChIKey: XMRPGKVKISIQBV-IWQCLKLKSA-N). Reported melting points vary significantly across studies: 393 K , 472 K , and 473 K , attributed to differences in sample purity or measurement methodologies (e.g., differential scanning calorimetry vs. traditional methods) . Researchers should validate purity via HPLC and document crystallization conditions to ensure reproducibility.

Q. How is 5β-Pregnane-3,20-dione synthesized in laboratory settings?

A common method involves enzymatic conversion of progesterone using progesterone 5β-reductase (P5βR) , as demonstrated in non-angiosperm species like spruce. Recombinant P5βR catalyzes stereoselective reduction at the C5 position, confirmed via TLC and GC-MS comparison with authentic standards . Alternative synthetic routes (e.g., chemical reduction) require careful stereochemical control to avoid isomerization.

Q. What analytical techniques are used to detect and quantify 5β-Pregnane-3,20-dione in biological samples?

Enzyme immunoassays (EIAs) with cross-reactivity profiles must be validated. For example, antibody CL425 shows 8% cross-reactivity with 5β-Pregnane-3,20-dione compared to progesterone. Parallel dilution curves of fecal extracts and internal controls (CV <10%) are essential to confirm assay specificity . LC-MS/MS is preferred for high-resolution quantification, especially in complex matrices.

Advanced Research Questions

Q. How do researchers resolve discrepancies in reported melting points of 5β-Pregnane-3,20-dione?

Discrepancies (e.g., 393 K vs. 473 K) may arise from polymorphic forms, impurities, or calibration errors. Recommendations:

- Use differential scanning calorimetry (DSC) under inert atmospheres.

- Compare results with historical data from Marker et al. (1937) and Allinger et al. (1961), noting measurement uncertainties (±4–6 K) .

- Report crystallization solvents and heating rates to standardize future studies.

Q. What methodological considerations are critical for studying 5β-Pregnane-3,20-dione’s role in steroidogenesis?

- Isotopic labeling : Deuterated analogs (e.g., 5β-Pregnan-3,20-dione-d₈) enable tracing metabolic pathways via GC-MS .

- Enzyme inhibition assays : Test specificity using recombinant 5β-reductase isoforms and competitive inhibitors (e.g., finasteride derivatives).

- In vivo models : Monitor fecal progestogen metabolites in gestational studies, as validated in cervid species .

Q. How should conflicting data on the carcinogenic potential of 5β-Pregnane-3,20-dione be addressed?

While the compound itself lacks direct carcinogenicity data, structurally related steroids are classified as IARC Group 2B (possibly carcinogenic). Mitigation strategies:

Q. What are the implications of 5β-Pregnane-3,20-dione’s stereoselective biosynthesis in non-angiosperm species?

The presence of functional P5βR in spruce suggests an evolutionarily conserved pathway for C21-steroid modification, predating angiosperm diversification. This supports hypotheses about the ancestral role of 5β-reduction in plant stress adaptation or secondary metabolite synthesis .

Q. How can researchers assess the ecological impact of 5β-Pregnane-3,20-dione in environmental studies?

Current ecotoxicity data are limited. Proposed approaches:

- Biodegradation assays : Monitor half-life in soil/water systems under varying pH and microbial activity.

- Bioaccumulation studies : Use stable isotopes to measure trophic transfer in model organisms (e.g., Daphnia).

- QSAR modeling : Predict toxicity based on logP (4.6) and structural analogs .

Methodological Challenges & Data Interpretation

Q. How do cross-reactivity issues in immunoassays affect 5β-Pregnane-3,20-dione quantification?

Antibodies like CL425 exhibit significant cross-reactivity with 5α-pregnan-3α-ol-20-one (64%) and 3β-isomers (12.5%) , necessitating:

- Chromatographic pre-purification (e.g., SPE or HPLC).

- Parallel validation using LC-MS/MS to confirm EIA accuracy .

Q. What strategies improve stereochemical purity in synthetic 5β-Pregnane-3,20-dione?

- Chiral catalysts : Use Rh or Ir complexes for asymmetric hydrogenation of progesterone.

- Enzymatic resolution : Immobilize P5βR on solid supports to enhance 5β-selectivity and reduce byproduct formation .

Safety & Compliance

Q. What safety protocols are recommended for handling 5β-Pregnane-3,20-dione?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.